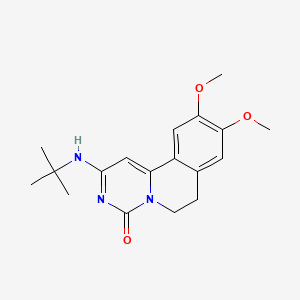
Buquiterine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
布奎替林是一种生物碱化合物,分子式为C18H23N3O3,分子量为329.3935。 它以其作为降压药和支气管扩张剂的应用而闻名,它也用于治疗过敏 。该化合物以其非手性性质和缺乏旋光性为特征。
准备方法
合成路线和反应条件: 布奎替林的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
- 嘧啶并异喹啉核的形成。
- 引入叔丁基氨基和二甲氧基基团。
工业生产方法: 布奎替林的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
- 使用高纯度起始原料。
- 控制反应条件,如温度、压力和pH值。
- 包括结晶和色谱的纯化步骤。
化学反应分析
反应类型: 布奎替林经历各种化学反应,包括:
氧化: 将官能团转化为更高的氧化态。
还原: 将硝基还原为胺。
取代: 用其他取代基取代官能团。
常用试剂和条件:
氧化: 使用氧化剂,如高锰酸钾或三氧化铬。
还原: 使用还原剂,如氢化铝锂或用钯催化剂的氢气。
取代: 在适当条件下使用亲核试剂或亲电试剂。
主要产物: 从这些反应中形成的主要产物取决于所涉及的特定官能团。例如,布奎替林的氧化可以导致酮或羧酸的形成,而还原可以产生伯胺或仲胺。
科学研究应用
布奎替林在科学研究中具有广泛的应用,包括:
化学: 用作研究反应机理和开发新的合成方法的模型化合物。
生物学: 研究其对细胞过程和信号通路的影響。
医学: 探索其在治疗高血压、哮喘和过敏反应中的潜在治疗作用。
工业: 用于开发药物以及作为分析化学中的参考标准。
作用机制
布奎替林的作用机制涉及其与特定分子靶点的相互作用,从而导致生理效应。该化合物通过松弛气道中的平滑肌而充当支气管扩张剂,这是通过其与β-肾上腺素受体的相互作用介导的。 此外,其降压作用是通过抑制参与血压调节的某些酶的作用来实现的 。
相似化合物的比较
布奎替林可以与其他类似化合物进行比较,例如:
异喹啉衍生物: 这些化合物具有相似的核心结构,并表现出可比的药理活性。
β-肾上腺素激动剂: 像沙丁胺醇和特布他林这样的化合物,它们也充当支气管扩张剂。
独特性: 布奎替林因其官能团的特定组合及其作为降压药和支气管扩张剂的双重作用而独一无二。这使其成为治疗应用和科学研究中的一种有价值的化合物。
类似化合物的列表:
- 沙丁胺醇
- 特布他林
- 异喹啉衍生物
生物活性
Buquiterine, a compound of interest in pharmacological research, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is classified as a derivative of the dibutylurea structure. Its molecular formula is C₁₃H₁₈N₂O, and it features a urea functional group that plays a crucial role in its biological interactions. Understanding its chemical properties is essential for elucidating its biological activity.
The mechanism of action of this compound involves several pathways:
- Enzyme Interaction : this compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways within cells. For instance, it has been shown to influence hydrolase activity, which is critical in various biochemical processes.
- Receptor Binding : The compound can interact with cellular receptors, potentially altering signaling pathways that regulate physiological responses. This interaction may lead to therapeutic effects in conditions such as inflammation or cancer.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Effects : Studies have suggested that this compound may reduce inflammation by modulating immune responses. This property makes it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary findings indicate that this compound may inhibit the proliferation of certain cancer cell lines. Its ability to induce apoptosis in malignant cells has been a focus of ongoing research.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disorders.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anti-inflammatory effects | Significant reduction in cytokine levels in treated groups compared to controls. |
| Study 2 | Assess anticancer properties | Inhibition of cell growth observed in breast cancer cell lines with IC50 values indicating potency. |
| Study 3 | Investigate neuroprotective effects | Reduction in oxidative stress markers in neuronal cultures treated with this compound. |
These studies highlight the multifaceted nature of this compound's biological activity and its potential therapeutic applications.
属性
CAS 编号 |
76536-74-8 |
|---|---|
分子式 |
C18H23N3O3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
2-(tert-butylamino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)20-16-10-13-12-9-15(24-5)14(23-4)8-11(12)6-7-21(13)17(22)19-16/h8-10H,6-7H2,1-5H3,(H,19,20,22) |
InChI 键 |
HCUWPRQGBLLKAF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |
规范 SMILES |
CC(C)(C)NC1=NC(=O)N2CCC3=CC(=C(C=C3C2=C1)OC)OC |
Key on ui other cas no. |
76536-74-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















